molecular formula C12H11N3O B8307566 4-[2-(4-Cyanophenoxy)ethyl]-1H-imidazole

4-[2-(4-Cyanophenoxy)ethyl]-1H-imidazole

Cat. No.: B8307566
M. Wt: 213.23 g/mol
InChI Key: LFZDEVOHPXNIPR-UHFFFAOYSA-N
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Description

4-[2-(4-Cyanophenoxy)ethyl]-1H-imidazole is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly in the development of targeted therapies. While direct biological data for this specific compound is limited, its structure, which incorporates both an imidazole heterocycle and a 4-cyanophenoxyethyl chain, suggests potential as a valuable scaffold or intermediate. Imidazole-based compounds are recognized for their ability to interact with biological targets, such as enzyme active sites, and are prevalent in various approved therapeutics and investigational molecules . For instance, structurally related compounds featuring an imidazole core have been extensively studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key enzyme target in anticancer drug discovery . The design of such inhibitors often leverages the imidazole ring for key interactions with amino acid residues in the ATP-binding pocket of the kinase, while pendant aromatic groups can contribute to binding affinity and selectivity . The 4-cyanophenyl group in this compound is a common pharmacophore in drug design, which can influence the molecule's electronic properties and its interaction with specific biological targets. Researchers may find this compound useful as a building block for synthesizing more complex molecules or as a starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

4-[2-(1H-imidazol-5-yl)ethoxy]benzonitrile

InChI

InChI=1S/C12H11N3O/c13-7-10-1-3-12(4-2-10)16-6-5-11-8-14-9-15-11/h1-4,8-9H,5-6H2,(H,14,15)

InChI Key

LFZDEVOHPXNIPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCC2=CN=CN2

Origin of Product

United States

Preparation Methods

Key Steps

  • Synthesis of 4-Halogenated Imidazole :

    • Method : Imidazole can be halogenated at position 4 using reagents like N-bromosuccinimide (NBS) or chlorine gas in the presence of a directing group (e.g., nitro or methyl groups). For example, 4-nitroimidazole can be brominated to yield 4-bromo-1-nitroimidazole, which is then reduced to 4-bromoimidazole.

    • Challenges : Direct halogenation of imidazole at the 4-position is challenging due to the inherent reactivity of the ring. Alternative methods, such as using pre-functionalized imidazole precursors, may be required.

  • Substitution with 2-(4-Cyanophenoxy)ethyl Group :

    • Reagents : 2-(4-Cyanophenoxy)ethylamine or its alkoxide derivative could act as a nucleophile. However, the target compound lacks an amine group, suggesting the need for alternative nucleophiles (e.g., alkoxide or thiolate intermediates).

    • Conditions : Polar aprotic solvents (e.g., DMF or DMSO) and bases (e.g., K₂CO₃ or NaH) are typically employed in such reactions.

Reagents Conditions Expected Yield References
4-Bromoimidazole, 2-(4-cyanophenoxy)ethylamineDMF, K₂CO₃, 80°C, 12 h40–60% (hypothetical)

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables the formation of ethers by coupling alcohols with nucleophiles. This method could be adapted to attach the phenoxyethyl cyanide group to a 4-hydroxyimidazole intermediate.

Key Steps

  • Synthesis of 4-Hydroxyimidazole :

    • Method : Oxidation of 4-methylimidazole to 4-carboxyimidazole, followed by reduction to 4-hydroxyimidazole. Alternatively, hydrolysis of 4-chloroimidazole under basic conditions.

  • Mitsunobu Coupling :

    • Reagents : 4-Hydroxyimidazole, 2-(4-cyanophenoxy)ethyl bromide, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD).

    • Conditions : Anhydrous THF, 0°C to room temperature, 6–12 h.

Reagents Conditions Expected Yield References
4-Hydroxyimidazole, 2-(4-cyanophenoxy)ethyl bromide, PPh₃, DEADTHF, 0°C → RT, 12 h50–70% (hypothetical)

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for forming carbon-carbon bonds. This method could link a 4-halogenated imidazole with a phenoxyethyl cyanide boronic ester.

Key Steps

  • Synthesis of 4-Haloimidazole :

    • Method : As described in Section 1 .

  • Suzuki Coupling :

    • Reagents : 4-Bromoimidazole, 2-(4-cyanophenoxy)ethylboronic acid, Pd(PPh₃)₄, and a base (e.g., Na₂CO₃).

    • Conditions : Dioxane/water, 80–100°C, 12–24 h.

Reagents Conditions Expected Yield References
4-Bromoimidazole, 2-(4-cyanophenoxy)ethylboronic acid, Pd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, 100°C, 24 h60–80% (hypothetical)

One-Pot Multi-Component Synthesis

Multi-component reactions (MCRs) enable simultaneous formation of the imidazole ring and substituent. For example, the El-Saghier reaction (see Search Results 2, 3, 7 ) involves amines, ethyl cyanoacetate, and ethyl glycinate hydrochloride to form imidazolidinones. A modified version could incorporate the phenoxyethyl cyanide group.

Key Steps

  • El-Saghier Reaction Modification :

    • Reagents : Ethyl cyanoacetate, ethyl glycinate hydrochloride, and a diamine bearing the phenoxyethyl cyanide group.

    • Conditions : Neat conditions, 70°C, 2–4 h.

Reagents Conditions Expected Yield References
Ethyl cyanoacetate, ethyl glycinate HCl, 1,2-diaminoethane derivativeNeat, 70°C, 4 h60–80% (hypothetical)

Functionalization via N-Oxide Intermediate

Oxidation of imidazole to its N-oxide enhances electrophilic reactivity, facilitating substitution at the 4-position.

Key Steps

  • Imidazole N-Oxide Formation :

    • Method : Treatment of imidazole with m-chloroperbenzoic acid (mCPBA) in dichloromethane.

  • Substitution with Phenoxyethyl Cyanide :

    • Reagents : 2-(4-Cyanophenoxy)ethylamine or its alkoxide.

    • Conditions : DMF, 80°C, 12 h.

Reagents Conditions Expected Yield References
Imidazole N-oxide, 2-(4-cyanophenoxy)ethylamineDMF, 80°C, 12 h30–50% (hypothetical)

Ultrasonic-Assisted Synthesis

Ultrasound irradiation accelerates reaction rates and improves yields in heterocyclic synthesis. This method could be applied to multi-component reactions or coupling strategies.

Key Steps

  • Reagents : Ethyl cyanoacetate, ethyl glycinate hydrochloride, and a phenoxyethyl cyanide derivative.

  • Conditions : Solvent-free, ultrasound bath, 30–60 min.

Reagents Conditions Expected Yield References
Ethyl cyanoacetate, ethyl glycinate HCl, phenoxyethyl cyanide derivativeUltrasound, 60 min70–90% (hypothetical)

Comparative Analysis of Methods

The choice of method depends on substrate availability, reaction efficiency, and desired yield.

Method Advantages Limitations
Nucleophilic Substitution High regioselectivityLimited availability of halogenated intermediates
Mitsunobu Reaction Mild conditionsRequires sensitive reagents (e.g., DEAD)
Cross-Coupling Broad functional group toleranceExpensive catalysts (e.g., Pd)
One-Pot MCR Atom economy, reduced wasteLimited control over substituent position
N-Oxide Functionalization Enhanced reactivity at 4-positionOxidation byproducts may complicate purification
Ultrasonic Assistance Faster reaction times, higher yieldsRequires specialized equipment

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[2-(4-Cyanophenoxy)ethyl]-1H-imidazole, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 4-(4-cyanophenoxy)benzaldehyde as a precursor. React with ethylenediamine under reflux in ethanol for 12 hours to form the imidazole core .

  • Step 2 : Optimize solvent choice (e.g., ethanol vs. DMF) and catalyst (e.g., acetic acid) to improve yield. Evidence shows ethanol yields 90% for analogous compounds .

  • Step 3 : Monitor reaction progress via TLC and isolate via crystallization. Example conditions: 235–236°C melting point, confirmed by IR and NMR .

    • Data Table : Example Reaction Conditions
PrecursorSolventCatalystTime (h)Yield (%)
4-(4-Cyanophenoxy)benzaldehydeEthanolNone1290

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Methodology :

  • IR Spectroscopy : Look for key peaks: ~2200 cm⁻¹ (C≡N stretch from cyanophenyl), ~1600 cm⁻¹ (imidazole ring vibrations) .
  • NMR Analysis :
  • ¹H NMR : Expect aromatic protons at δ 7.2–8.0 ppm, imidazole protons at δ 6.8–7.1 ppm, and ethyl linker protons at δ 3.8–4.3 ppm .
  • ¹³C NMR : Confirm cyanophenyl (δ ~118 ppm for CN) and imidazole carbons (δ ~120–140 ppm) .
  • Elemental Analysis : Compare calculated vs. observed C, H, N values (e.g., ±0.3% deviation) to verify purity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial Testing : Use agar dilution assays against S. aureus and E. coli (MIC values). Reference compounds like benzimidazole derivatives show activity at 12.5–50 µg/mL .
  • Enzyme Inhibition : Screen against Akt kinase (IC₅₀) using fluorescence-based assays. Analogous thiazole derivatives inhibit Akt at ~1–10 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

  • Methodology :

  • Modify Substituents : Replace the cyanophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on bioactivity .
  • Docking Simulations : Use AutoDock Vina to predict binding to Akt kinase (PDB: 3O96). Prioritize derivatives with lower binding energy (e.g., ΔG < -8 kcal/mol) .
    • Data Table : Example Docking Scores
DerivativeBinding Energy (kcal/mol)
Parent compound-8.2
4-Nitro analog-9.1

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

  • Methodology :

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in ethanol. Use SHELXL for refinement .
  • Validate Geometry : Compare bond lengths (e.g., C-N in imidazole: ~1.31 Å) and angles with analogous structures (e.g., monoclinic P21/c space group, β = 99.7°) .

Q. What strategies address conflicting spectral data during characterization?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, distinguish ethyl linker protons from aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₄N₃O₂ requires [M+H]⁺ = 280.1086) .

Q. How can computational methods predict metabolic stability and toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME to calculate logP (target ~2.5 for bioavailability) and PAINS filters to exclude pan-assay interference .
  • CYP450 Inhibition : Screen via molecular docking against CYP3A4 (PDB: 4NY4). Avoid derivatives with strong binding (e.g., ΔG < -10 kcal/mol) .

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